molecular formula C4H8Cl4Si B095913 Trichloro(3-chloro-2-methylpropyl)silane CAS No. 18142-53-5

Trichloro(3-chloro-2-methylpropyl)silane

Cat. No.: B095913
CAS No.: 18142-53-5
M. Wt: 226 g/mol
InChI Key: VVUUXYGSBMJAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(3-chloro-2-methylpropyl)silane is a useful research compound. Its molecular formula is C4H8Cl4Si and its molecular weight is 226 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18142-53-5

Molecular Formula

C4H8Cl4Si

Molecular Weight

226 g/mol

IUPAC Name

trichloro-(3-chloro-2-methylpropyl)silane

InChI

InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3

InChI Key

VVUUXYGSBMJAHC-UHFFFAOYSA-N

SMILES

CC(C[Si](Cl)(Cl)Cl)CCl

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)CCl

Key on ui other cas no.

18142-53-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 ml apparatus, there as combined 13.6 g (0.1 mol) of Cl3SiH, 9.1 g (0.1 mol) of methallyl chloride, and 11.5 g (0.1 mol) of MeSiHCl2, followed by 0.05 ml Pt catalyst solution at 21° C. Gentle heating caused an exothermic reaction to 52° C. in 22 min. The complete reaction was vacuum distilled, yielding 14.14 g (68.8%) of MeSiCl2CH2CHMeCH2Cl and 4.86 g (21.5%) of Cl3SiCH2CHMeCH2Cl. This example indicates that at the equimolar level, neither Cl3SiH nor MeSiHCl2 is an effective promoter for reactions of the other with methallyl chloride.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Four
Yield
68.8%
Yield
21.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.